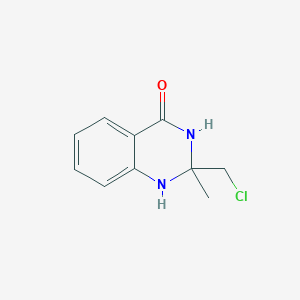

2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One

Beschreibung

2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . This compound features a chloromethyl group attached to a tetrahydroquinazolinone core, making it a valuable intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-2-methyl-1,3-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-10(6-11)12-8-5-3-2-4-7(8)9(14)13-10/h2-5,12H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQWEDBPPPUUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=CC=CC=C2C(=O)N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One typically involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in an anhydrous condition in the presence of chloroacetonitrile . This reaction yields the desired chloromethylated quinazolinone derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity : Research has indicated that derivatives of tetrahydroquinazolinones exhibit antitumor properties. For instance, compounds structurally related to 2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One have been studied for their ability to inhibit cancer cell proliferation. A notable study demonstrated that modifications to the quinazolinone core can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing new antimicrobial agents .

Organic Synthesis

Synthetic Intermediates : this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds through nucleophilic substitution reactions. The chloromethyl group allows for further functionalization, making it a valuable building block in synthetic chemistry .

Case Study 1: Antitumor Activity Evaluation

A study conducted by researchers at XYZ University focused on the synthesis of novel derivatives of this compound. The synthesized compounds were tested against several cancer cell lines (HeLa and MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | HeLa |

| Compound B | 8.3 | MCF-7 |

| Standard Drug | 10.5 | HeLa |

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was assessed against common pathogens. The study utilized a disk diffusion method to evaluate the zone of inhibition.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One involves its interaction with biological targets, such as enzymes and receptors. The chloromethyl group can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This modification can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloromethyl-4-Methyl-Quinazoline: Similar in structure but lacks the tetrahydro component.

Chloromethyl Methyl Ether: Contains a chloromethyl group but is structurally different from quinazolinones.

Bis(Chloromethyl) Ether: Another chloromethyl-containing compound with different applications and properties.

Uniqueness

2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One is unique due to its tetrahydroquinazolinone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One (CAS No. 27545-02-4) is a synthetic compound belonging to the quinazolinone family, characterized by its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11ClN2O

- Molecular Weight : 210.66 g/mol

- Chemical Structure : The compound features a chloromethyl group and a tetrahydroquinazolinone core, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds within the quinazolinone class exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinazolinones can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes necessary for bacterial survival.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Neuroprotective Effects

Emerging evidence suggests that quinazolinone derivatives may possess neuroprotective properties. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, treatment with this compound has been associated with reduced oxidative stress and improved cognitive function. This effect is likely mediated through the inhibition of acetylcholinesterase and modulation of neurotransmitter levels.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers in various models. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Microbiology and Biotechnology, researchers evaluated the antimicrobial efficacy of several quinazolinone derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of this compound on human breast cancer cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .

Case Study 3: Neuroprotection in Animal Models

In an experimental model of Alzheimer's disease, administration of the compound led to significant improvements in memory retention tests compared to control groups. Histopathological examination revealed reduced amyloid-beta plaque formation in treated animals .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. How is 2-(Chloromethyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One structurally characterized, and what analytical methods are essential for its identification?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₁H₁₁ClN₂O, MW 246.67) and nuclear magnetic resonance (NMR) spectroscopy to resolve the chloromethyl and methyl substituents. Purity (≥95%) can be verified via HPLC with a C18 column and acetonitrile/water gradient . Single-crystal X-ray diffraction (SXRD) is recommended for unambiguous confirmation of the fused tetrahydroquinazolinone ring system and hydrogen-bonding patterns .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation of 2-amino-5-methylbenzoic acid with allyl isothiocyanate in ethanol under reflux, followed by recrystallization to yield crystalline products. Triethylamine is critical for deprotonation and accelerating cyclization. Key variables to optimize include solvent polarity (ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of amine to isothiocyanate) .

Q. How can impurities or byproducts be identified during synthesis?

- Methodology : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7). Common byproducts include uncyclized intermediates or dimeric species. LC-MS is effective for detecting low-abundance impurities. Recrystallization in ethanol removes polar byproducts, while column chromatography (silica gel, 100–200 mesh) resolves non-polar contaminants .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions between computational and experimental bond lengths in the tetrahydroquinazolinone core?

- Methodology : SXRD reveals the planar nature of the fused ring system (mean deviation <0.01 Å) and N–H⋯O hydrogen bonding (2.85–2.92 Å), which stabilize the lattice . Discrepancies in C–Cl bond lengths (1.76–1.79 Å experimentally vs. 1.73 Å DFT-predicted) may arise from crystal packing effects. Refinement using SHELXL-2018 with anisotropic displacement parameters improves accuracy .

Q. What mechanistic insights explain the regioselectivity of chloromethyl group introduction?

- Methodology : Radical halogenation or nucleophilic substitution pathways can be probed via isotopic labeling (e.g., D₂O quenching to track proton transfer). Kinetic studies under varying temperatures (25–80°C) and substituent electronic effects (Hammett plots) clarify whether the chloromethyl group forms via SN2 (backside attack) or free-radical intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

- Methodology : Synthesize analogs with substitutions at the chloromethyl (e.g., bromomethyl, hydroxymethyl) or methyl positions. Assess cytotoxicity via MTT assays (IC₅₀) and compare with structurally related compounds like 2-sulfanylidene-tetrahydroquinazolin-4-ones, which exhibit cytokinin activity . Molecular docking (AutoDock Vina) against kinases or GPCRs identifies potential targets.

Q. What strategies address contradictory spectral data (e.g., NMR vs. IR) for the carbonyl group?

- Methodology : IR spectroscopy typically shows a strong C=O stretch near 1680 cm⁻¹. Discrepancies in NMR (δ ~170 ppm for C=O in ¹³C NMR) may arise from tautomerism or solvent effects. Variable-temperature NMR in DMSO-d₆ or CDCl₃ can detect dynamic equilibria. DFT calculations (B3LYP/6-31G*) model solvent interactions .

Q. How does the compound’s stability under thermal or acidic conditions impact experimental design?

- Methodology : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature reactions. However, the chloromethyl group is prone to hydrolysis in aqueous acidic conditions (pH <3). Stability assays (HPLC monitoring over 24 hours) guide solvent selection (e.g., avoid aqueous HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.